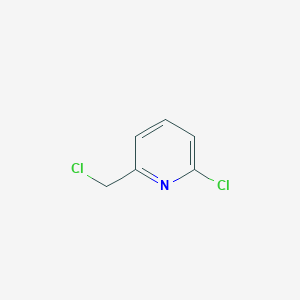
2-Chloro-6-(chloromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(chloromethyl)pyridine is C6H5Cl2N . The InChI code is 1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-(chloromethyl)pyridine are not detailed in the search results, it is known to be an alkylating agent .Physical And Chemical Properties Analysis
2-Chloro-6-(chloromethyl)pyridine is a solid at room temperature . It has a molecular weight of 162.02 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Agrochemicals and Pharmaceuticals
Summary of the Application
“2-Chloro-6-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridine (TFMP) derivatives . These derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources. However, it is mentioned that the development of organic compounds containing fluorine has been crucial in the agrochemical, pharmaceutical, and functional materials fields .
Results or Outcomes
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Base Catalyzed Alkylation
Summary of the Application
“2-Chloro-6-(chloromethyl)pyridine” hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not detailed in the source .
Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
Summary of the Application
“2-Chloro-6-(chloromethyl)pyridine” hydrochloride has been used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The outcomes of this application were not detailed in the sources .
Synthesis of Trifluoromethylpyridines
Summary of the Application
“2-Chloro-6-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP) . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Catalyst in Alkylation
Summary of the Application
“2-Chloro-6-(chloromethyl)pyridine” hydrochloride has been used as a reagent in base catalyzed alkylation .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDPJQJCMVQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574652 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(chloromethyl)pyridine | |
CAS RN |
78846-88-5 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


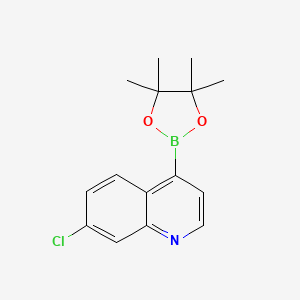
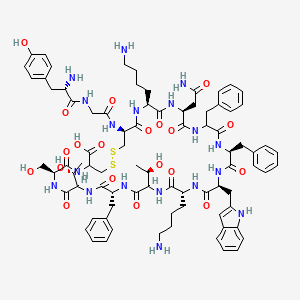
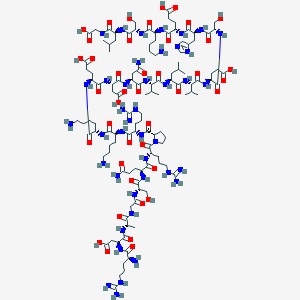
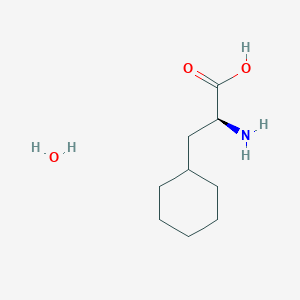
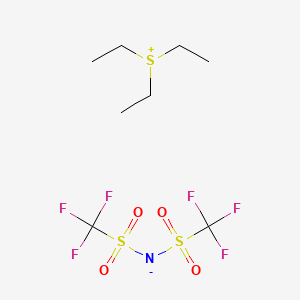
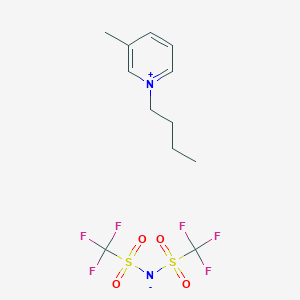
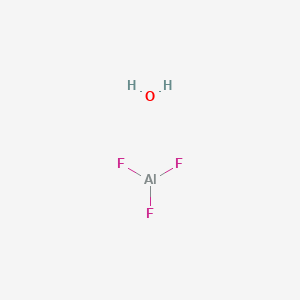
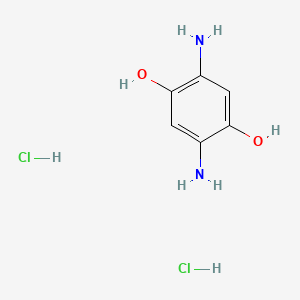
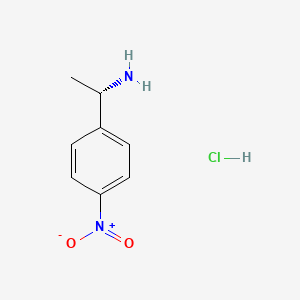
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
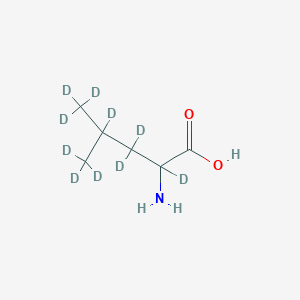
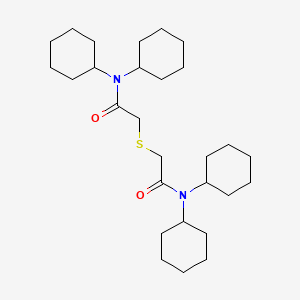
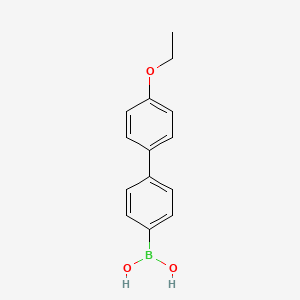
![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)